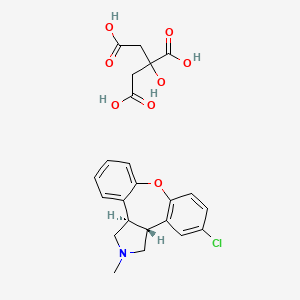

Asenapine Citrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Asenapine Citrate is an atypical antipsychotic medication primarily used to treat schizophrenia and acute mania associated with bipolar disorder. It is marketed under brand names such as Saphris and Sycrest . This compound belongs to the dibenzo-oxepino pyrrole class and is known for its high affinity for serotonin and dopamine receptors .

准备方法

Synthetic Routes and Reaction Conditions

Asenapine Citrate is synthesized through a multi-step process that involves the chemical modification of mianserin, a tetracyclic antidepressant .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the consistency and quality of the final product . The compound is then formulated into sublingual tablets or transdermal patches to enhance its bioavailability .

化学反应分析

Types of Reactions

Asenapine Citrate undergoes various chemical reactions, including:

Oxidation: Asenapine can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction reactions can convert Asenapine to its reduced form, affecting its pharmacological activity.

Substitution: Halogenation and alkylation reactions are common in the synthesis of Asenapine derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Chlorine gas, methyl iodide.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced forms of Asenapine, and various halogenated and alkylated derivatives .

科学研究应用

Asenapine Citrate has a wide range of scientific research applications:

作用机制

Asenapine Citrate exerts its effects by antagonizing multiple neurotransmitter receptors, including serotonin (5-HT2A) and dopamine (D2) receptors . This dual antagonism helps to balance neurotransmitter levels in the brain, thereby alleviating symptoms of psychosis and mania . Additionally, this compound has a high affinity for histamine (H1) and adrenergic (α1 and α2) receptors, contributing to its sedative and anxiolytic effects .

相似化合物的比较

Similar Compounds

Risperidone: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profile.

Olanzapine: Shares structural similarities with Asenapine but has a broader receptor affinity.

Quetiapine: Known for its sedative properties and used in the treatment of bipolar disorder and schizophrenia.

Uniqueness

Asenapine Citrate is unique due to its sublingual and transdermal formulations, which bypass extensive first-pass metabolism and enhance bioavailability . Its high affinity for serotonin receptors also distinguishes it from other atypical antipsychotics, making it particularly effective in treating both positive and negative symptoms of schizophrenia .

生物活性

Asenapine citrate is an atypical antipsychotic primarily used for the treatment of schizophrenia and bipolar disorder. Its pharmacological profile is characterized by a complex interaction with multiple neurotransmitter receptors, which underpins its therapeutic efficacy and side effect profile. This article provides a comprehensive overview of the biological activity of this compound, including its receptor affinities, pharmacokinetics, clinical efficacy, and case studies.

Asenapine exhibits a broad spectrum of receptor interactions:

- Serotonin Receptors : Strong antagonist activity at 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors. It also acts as a partial agonist at the 5-HT1A receptor.

- Dopamine Receptors : Antagonistic effects at D2, D3, and D4 receptors.

- Adrenergic Receptors : Antagonism at α1A, α2A, α2B, and α2C adrenergic receptors.

- Histamine Receptors : Significant antagonist activity at H1 and H2 receptors.

The binding affinities of asenapine for various receptors are notably higher than those of many other antipsychotics, with values exceeding 8.4 for all five serotonin receptor subtypes tested . This multi-receptor interaction is believed to contribute to its effectiveness in managing symptoms of psychosis and mood disorders while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics.

Pharmacokinetics

The pharmacokinetic profile of asenapine is crucial for understanding its clinical application:

| Parameter | Value |

|---|---|

| Bioavailability (sublingual) | 35% |

| Peak Plasma Concentration | 0.5–1.5 hours |

| Half-Life | Approximately 20 hours |

| Metabolism | Primarily via CYP1A2 and UGT1A4 |

| Excretion | 50% urine, 50% feces |

Asenapine is predominantly metabolized in the liver, with about 90% excreted in feces and urine within 96 hours post-administration . The drug's sublingual formulation allows for rapid absorption, making it suitable for acute management scenarios.

Clinical Efficacy

Asenapine has demonstrated significant efficacy in clinical trials for both schizophrenia and bipolar disorder:

- In a study involving patients with acute manic or mixed episodes not fully responding to lithium or valproate, asenapine showed a greater reduction in Young Mania Rating Scale (YMRS) scores compared to placebo (–12.7 vs –9.3) after 12 weeks .

- A case series highlighted the use of asenapine in patients with bipolar disorder who were intolerant or non-responsive to other treatments. Patients exhibited significant mood stabilization with minimal side effects over extended periods .

Case Studies Overview

Several case studies illustrate the practical application of asenapine in clinical settings:

- Case Study A : A patient with severe agitation responded positively to sublingual asenapine (10 mg twice daily) after three days, leading to normalization of sleep patterns and mood stabilization after one month .

- Case Study B : Another patient treated with asenapine (20 mg daily) alongside valproate experienced rapid symptom improvement within three weeks, maintaining stability over an 18-month follow-up without significant adverse effects .

Side Effects and Tolerability

Asenapine is generally well-tolerated compared to other antipsychotics. Common side effects include sedation due to histamine receptor antagonism but are less frequent than extrapyramidal symptoms associated with older antipsychotics . The sublingual route minimizes gastrointestinal side effects that can arise from oral formulations.

属性

IUPAC Name |

(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO.C6H8O7/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-8,14-15H,9-10H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXWQAFGHJZEIQ-YYLIZZNMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClNO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。